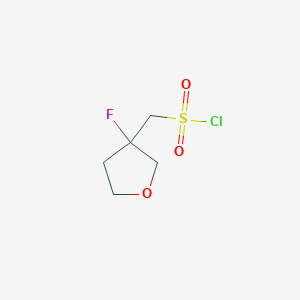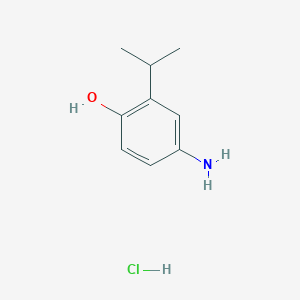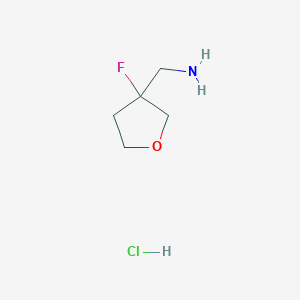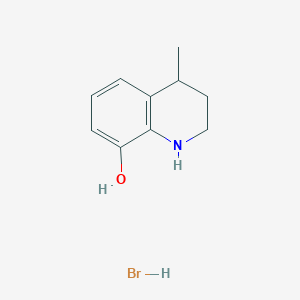
3-bromo-N-ethyl-4-fluoroaniline
Overview
Description
3-Bromo-4-fluoroaniline is a light yellow crystal . It is used in organic synthesis as an intermediate of agrochemicals and active pharmaceutical ingredients . It is also used for the synthetic preparation of Tradizolid and various pharmaceuticals such as the synthesis of several lateral difluoro-substituted 4,4"-dialkyl- and 4,4"-alkoxyalkylterphenyls .
Molecular Structure Analysis
The molecular formula of 3-bromo-N-ethyl-4-fluoroaniline is C8H10FN. The molecular weight is 139.1701032 . The SMILES string representation is Nc1ccc(F)c(Br)c1 .Physical And Chemical Properties Analysis
3-Bromo-4-fluoroaniline is a solid at room temperature . It has a melting point range of 34 - 36 °C and a boiling point of 235 °C . It is insoluble in water .Scientific Research Applications
Synthesis of Novel Organic Compounds
- A study focused on the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives using 2-bromo-4-fluoroaniline as a starting material. These compounds demonstrated significant antibacterial activity against a variety of pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Abdel‐Wadood et al., 2014).
- Research into the effects of fluorine atoms on gametocidal ethyl oxanilates found that the fluoro derivative was the only one capable of forming a stable aqueous suspension for use as a chemical hybridizing agent in wheat, demonstrating the impact of halogen substitution on solubility and biological activity (Iskra, Titan, & Meglič, 2013).
Potential Pharmaceutical Applications
- The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was reported as an important intermediate for the synthesis of biologically active compounds. This highlights the role of bromo-fluoroaniline derivatives in the development of pharmaceutical intermediates (Wang et al., 2016).
Agricultural Applications
- A study evaluating chemical compounds for inducing male sterility in wheat identified several ethyl oxanilates, including fluoro and bromo derivatives, that showed high induction of male sterility without adverse effects on plant growth and yield. This research underlines the potential use of these compounds in developing hybrid wheat varieties (Chakraborty & Devakumar, 2006).
Safety And Hazards
3-Bromo-4-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
As an intermediate in pharmaceutical synthesis, the future directions of 3-bromo-N-ethyl-4-fluoroaniline largely depend on the development of the pharmaceuticals it is used to produce. For instance, it is used in the synthetic preparation of Tradizolid , so advances in the use of Tradizolid would likely influence the demand for 3-bromo-N-ethyl-4-fluoroaniline.
properties
IUPAC Name |
3-bromo-N-ethyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDHUGWDGYXRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-ethyl-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B1450236.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)

![1-Bromo-2-[chloro(difluoro)-methoxy]-3-nitro-benzene](/img/structure/B1450247.png)

